

Comparative Analysis of Isoquinoline-Based ROCK Inhibitors: A Guide for Researchers

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Compound of Interest

4-Methylisoquinoline-5-sulfonyl chloride

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of isoquinoline-based Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors. This document summarizes key performance data, details experimental protocols for inhibitor evaluation, and visualizes the ROCK signaling pathway and experimental workflows.

The isoquinoline scaffold has proven to be a robust pharmacophore for the development of potent ROCK inhibitors. These compounds have garnered significant interest due to their therapeutic potential in a range of diseases, including cardiovascular disorders, glaucoma, and cancer metastasis. This guide focuses on a comparative evaluation of prominent isoquinoline-based ROCK inhibitors, offering a valuable resource for selecting appropriate tool compounds for research and for informing the design of next-generation therapeutics.

Performance Comparison of Isoquinoline-Based ROCK Inhibitors

The following table summarizes the in vitro potency and selectivity of several key isoquinoline-based ROCK inhibitors. The data presented are crucial for comparing the biochemical activity of these compounds and for selecting the most appropriate inhibitor for a specific research context.



Compound	ROCK1 IC50/Ki	ROCK2 IC50/Ki	Selectivity (ROCK vs. Other Kinases)	Key Features & Applications
Fasudil (HA- 1077)	Ki: 0.33 μM[1]; IC50: 10.7 μM[2]	IC50: 0.158 μM[1][3]	PKA (IC50: 4.58 μM), PKC (IC50: 12.30 μM), PKG (IC50: 1.650 μM) [1][3]. Also inhibits MLCK (Ki: 36 μM)[1].	The first clinically approved ROCK inhibitor (in Japan and China) for cerebral vasospasm.[4] Widely used as a research tool.
Hydroxyfasudil (HA-1100)	IC50: 0.73 μM[5]	IC50: 0.72 μM[5]	PKA (IC50: 37 μM)[6]. Less potent against MLCK and PKC compared to ROCK.	Active metabolite of Fasudil.[5] Contributes significantly to the in vivo efficacy of Fasudil.
Ripasudil (K-115)	IC50: 51 nM[7][8] [9]	IC50: 19 nM[7][8] [9]	CaMKIIα (IC50: 370 nM), PKACα (IC50: 2.1 μM), PKC (IC50: 27 μM)[10].	Approved in Japan for the treatment of glaucoma and ocular hypertension.[11] Exhibits high potency.
Netarsudil (AR- 13324)	Ki: 1 nM[11]	Ki: 1 nM[11]	Also inhibits the norepinephrine transporter (NET).[4]	Approved in the US for the treatment of glaucoma and ocular hypertension.[12] A potent inhibitor

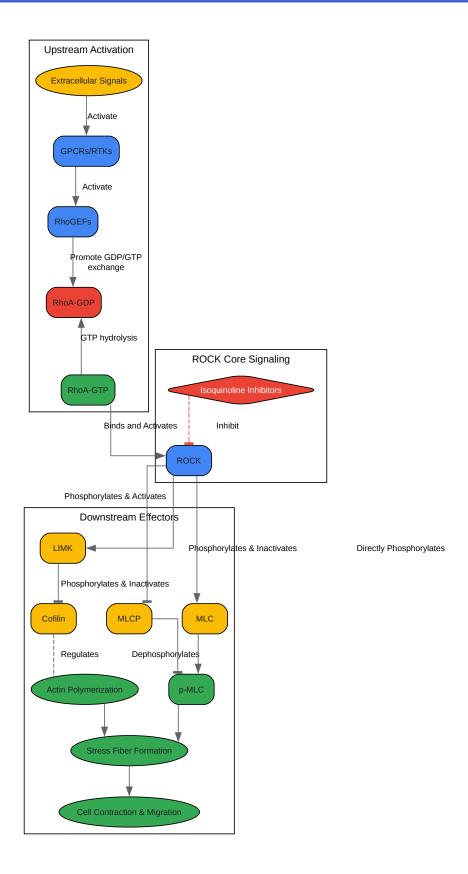


				of both ROCK isoforms.
LASSBio-2065	IC50: 3.1 μM[13] [14]	IC50: 3.8 μM[13] [14]	Data on selectivity against other kinases is not readily available.	A novel synthesized isoquinoline N- sulphonylhydraz one derivative with demonstrated activity in a cancer cell migration assay. [13][14]
Y-27632	Ki: 220 nM[15] [16]	Ki: 300 nM[15] [16]	Highly selective for ROCK over other kinases such as PKA, PKC, and MLCK. [17]	A widely used and highly selective research tool for studying ROCK signaling. It is not an isoquinoline derivative but is included for comparison.

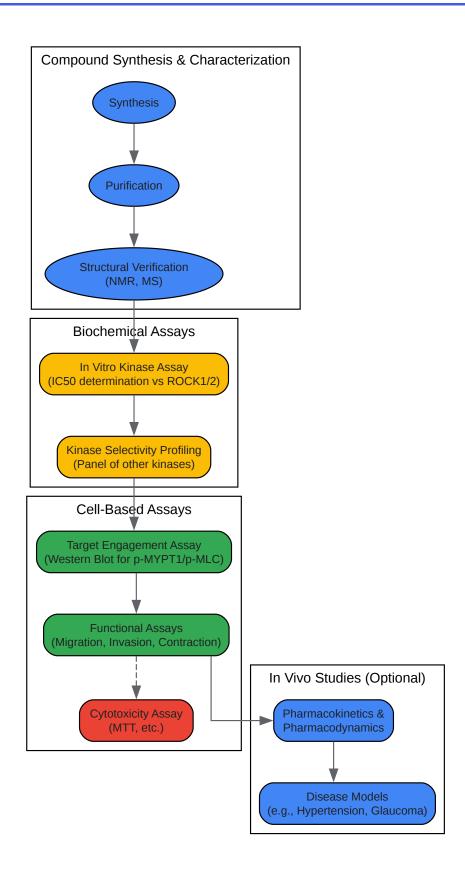
Understanding the ROCK Signaling Pathway

The diagram below illustrates the canonical ROCK signaling pathway and highlights the points of intervention by isoquinoline-based inhibitors. Activation of the small GTPase RhoA leads to the recruitment and activation of ROCK, which in turn phosphorylates multiple downstream substrates to regulate a variety of cellular processes, most notably cytoskeletal dynamics.









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